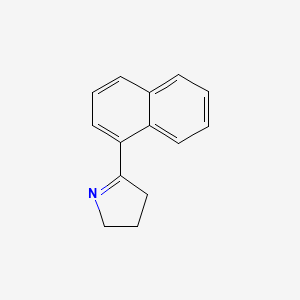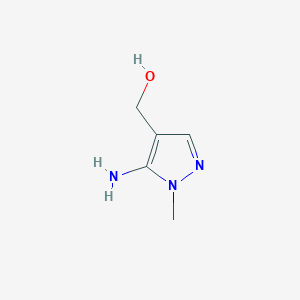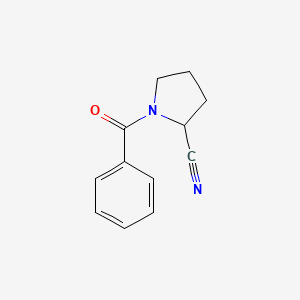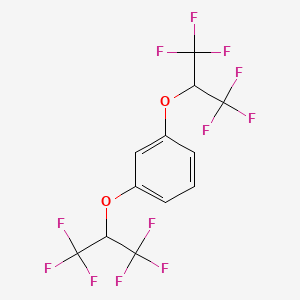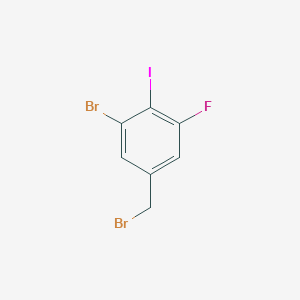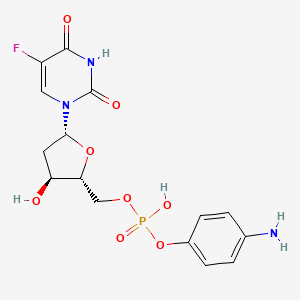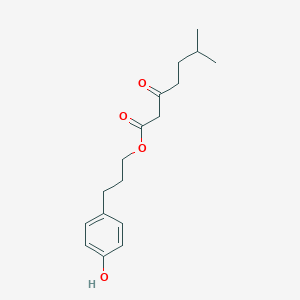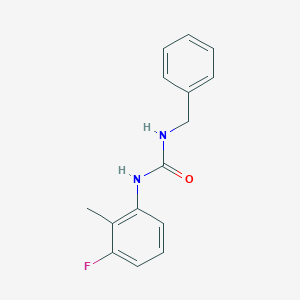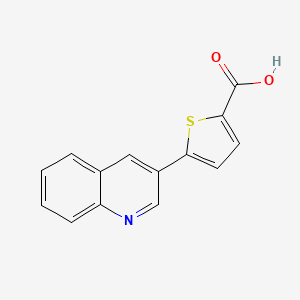
5-(3-Quinolinyl)-2-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Quinolinyl)-2-thiophenecarboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing aromatic compound. The combination of these two structures imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Quinolinyl)-2-thiophenecarboxylic acid typically involves the condensation of a quinoline derivative with a thiophene derivative. One common method involves the reaction of 3-quinolinecarboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of solvent-free conditions or recyclable catalysts, may be employed to minimize the environmental impact of the synthesis.
化学反应分析
Types of Reactions
5-(3-Quinolinyl)-2-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline or tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups, onto the quinoline or thiophene rings.
科学研究应用
5-(3-Quinolinyl)-2-thiophenecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored the use of this compound derivatives as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 5-(3-Quinolinyl)-2-thiophenecarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure. The specific pathways involved can vary depending on the biological context and the specific derivative of the compound being studied.
相似化合物的比较
5-(3-Quinolinyl)-2-thiophenecarboxylic acid can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring structure and may have similar biological activities. Examples include quinine, chloroquine, and camptothecin.
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical reactivity. Examples include thiophene-2-carboxylic acid and 2,5-dibromothiophene.
Quinoline-thiophene hybrids: These compounds combine the structural features of quinoline and thiophene, similar to this compound. Examples include 2-(2-thienyl)quinoline and 3-(2-thienyl)quinoline.
The uniqueness of this compound lies in its specific combination of quinoline and thiophene structures, which imparts distinct chemical and biological properties that may not be present in other similar compounds.
属性
分子式 |
C14H9NO2S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC 名称 |
5-quinolin-3-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)13-6-5-12(18-13)10-7-9-3-1-2-4-11(9)15-8-10/h1-8H,(H,16,17) |
InChI 键 |
BVNWZSQIHZIWMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(S3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole](/img/structure/B12836829.png)

![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)

